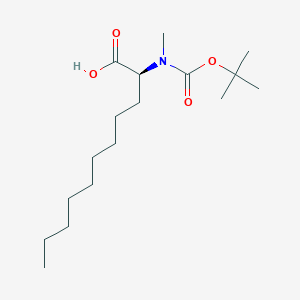
Boc-L-Me2Aund-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is commonly used in organic synthesis, particularly in the protection of amino groups.
Vorbereitungsmethoden
The synthesis of Boc-L-Me2Aund-OH typically involves the protection of amino groups using tert-butyl dicarbonate (Boc2O) under either aqueous or anhydrous conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine. The Boc group is stable towards most nucleophiles and bases, making it a popular choice for protecting amino groups in multi-step synthesis .
Analyse Chemischer Reaktionen
Boc-L-Me2Aund-OH undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of nickel or rhodium catalysts, or using reducing agents like lithium aluminum hydride.
Substitution: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid or hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
Boc-L-Me2Aund-OH is widely used in scientific research, particularly in the fields of chemistry and biology. It is used in the synthesis of peptides and other complex molecules where the protection of amino groups is necessary . In medicinal chemistry, it is used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients. The compound is also used in the development of new materials and in various industrial applications .
Wirkmechanismus
The primary function of Boc-L-Me2Aund-OH is to protect amino groups during chemical synthesis. The Boc group is introduced to the amino group, rendering it inert to further reactions. This protection is crucial in multi-step synthesis processes where selective reactions are required. The Boc group can be removed under acidic conditions, restoring the reactivity of the amino group .
Vergleich Mit ähnlichen Verbindungen
Boc-L-Me2Aund-OH is similar to other Boc-protected amino acids and amines. Some similar compounds include:
- Boc-L-phenylalanine
- Boc-L-alanine
- Boc-L-lysine
These compounds also use the Boc group to protect amino groups during synthesis. this compound is unique due to its specific structure and properties, making it suitable for particular applications in organic synthesis .
Eigenschaften
IUPAC Name |
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]undecanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO4/c1-6-7-8-9-10-11-12-13-14(15(19)20)18(5)16(21)22-17(2,3)4/h14H,6-13H2,1-5H3,(H,19,20)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBDRWNFANKWSD-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














